molecular formula C8H6BrNO B8072412 5-Bromo-2-(hydroxymethyl)benzonitrile

5-Bromo-2-(hydroxymethyl)benzonitrile

Cat. No.: B8072412
M. Wt: 212.04 g/mol
InChI Key: KGISXIMEYMWFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(hydroxymethyl)benzonitrile: is an organic compound with the molecular formula C8H6BrNO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 5-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(hydroxymethyl)benzonitrile typically involves the bromination of 2-(hydroxymethyl)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia (NH3) or an alkoxide group using sodium alkoxide (RO-Na+).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution under acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: NH3 in ethanol for amination or RO-Na+ in anhydrous conditions for alkoxylation.

Major Products:

    Oxidation: 5-Bromo-2-(carboxymethyl)benzonitrile.

    Reduction: 5-Bromo-2-(hydroxymethyl)benzylamine.

    Substitution: 5-Amino-2-(hydroxymethyl)benzonitrile or 5-Alkoxy-2-(hydroxymethyl)benzonitrile.

Scientific Research Applications

Chemistry: 5-Bromo-2-(hydroxymethyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. Its functional groups allow for further modifications, making it valuable in the development of new materials and chemical entities.

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a building block for the synthesis of pharmaceutical agents with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes. Its unique structure allows for the creation of compounds with specific properties tailored to industrial needs.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(hydroxymethyl)benzonitrile depends on its specific application. In chemical reactions, the bromine atom and hydroxymethyl group can participate in various transformations, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to desired biological effects.

Comparison with Similar Compounds

    2-(Hydroxymethyl)benzonitrile: Lacks the bromine substitution, making it less reactive in certain chemical transformations.

    5-Bromo-2-methoxybenzonitrile: Contains a methoxy group instead of a hydroxymethyl group, affecting its reactivity and applications.

    5-Bromo-2-nitrobenzonitrile:

Uniqueness: 5-Bromo-2-(hydroxymethyl)benzonitrile is unique due to the presence of both a bromine atom and a hydroxymethyl group on the aromatic ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

5-bromo-2-(hydroxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGISXIMEYMWFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.